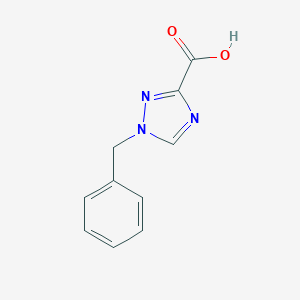

1-ベンジル-1H-1,2,4-トリアゾール-3-カルボン酸

概要

説明

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H9N3O2. It is characterized by a triazole ring substituted with a benzyl group and a carboxylic acid group.

科学的研究の応用

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials, such as polymers and corrosion inhibitors .

作用機序

Target of Action

It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

Triazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid are as follows :

Result of Action

Triazole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生化学分析

Biochemical Properties

It is known that the 1,2,4-triazole moiety, to which this compound belongs, has high chemical stability . This stability allows it to withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Molecular Mechanism

It is known that the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid may have potential enzyme inhibition or activation effects.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . Another method includes the hydrolysis of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester using sodium hydroxide followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can yield different substituted triazoles.

Substitution: The benzyl group or the triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or benzyl group .

類似化合物との比較

- 1H-1,2,3-Triazole-4-carboxylic acid

- 1-Benzyl-1H-1,2,3-triazole

- 1,2,4-Triazole-3-carboxylic acid

Comparison: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

生物活性

Overview

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. With the molecular formula C10H9N3O2, it contains a triazole ring that is substituted with a benzyl group and a carboxylic acid group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications.

Antimicrobial Activity

Research indicates that 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazole compounds often demonstrate activity against pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antimicrobial | 16 µg/mL |

| Escherichia coli | Antimicrobial | 32 µg/mL |

| Candida albicans | Antifungal | 8 µg/mL |

These findings suggest that the triazole moiety plays a crucial role in the interaction with microbial targets, potentially through mechanisms involving enzyme inhibition or disruption of cell wall synthesis .

Anticancer Activity

The anticancer potential of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid has also been investigated. Various studies have reported its efficacy against different cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and gastric cancer (AGS).

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are common pathways exploited by anticancer agents .

The biological activity of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid can be attributed to several mechanisms:

Enzyme Inhibition: The compound interacts with various enzymes through hydrogen bonding and electrostatic interactions facilitated by the nitrogen atoms in the triazole ring. This interaction can inhibit critical biological pathways involved in disease processes .

Receptor Modulation: It may also act on specific receptors implicated in inflammation and cancer progression, enhancing its therapeutic profile .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:

- Absorption: Rapid absorption when administered orally.

- Distribution: Wide distribution in tissues due to lipophilicity.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion: Excreted mainly through urine as metabolites .

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid. These derivatives were tested for their antimicrobial and anticancer activities:

Study Findings:

特性

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVCOZCCWXGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577127 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-97-2 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。